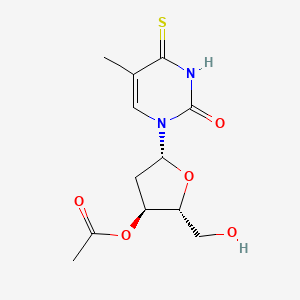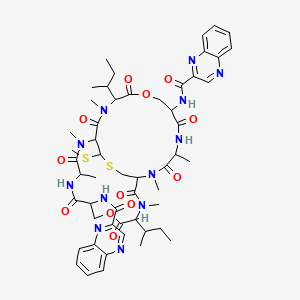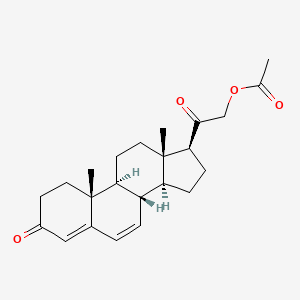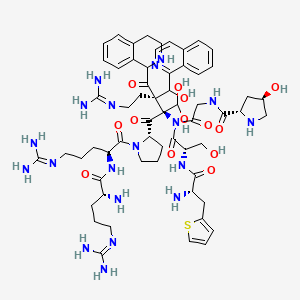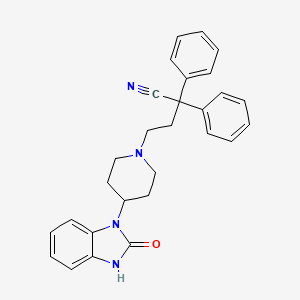![molecular formula C8H6Cl2N2O2 B1226836 2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione CAS No. 68654-19-3](/img/structure/B1226836.png)
2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves reactions between hydrazines and 1,3-diketones in the presence of catalytic or acidic conditions. These processes can lead to the formation of various substituted pyrazoles, including dichloro-dimethylpyrazolo diones. Specific synthesis routes may vary, including the utilization of pre-column reagents for analytical purposes or the cyclocondensation of specific hydrazides and diketones under controlled conditions (Gioia et al., 2006; Asiri & Khan, 2011).
Molecular Structure Analysis
Pyrazole derivatives exhibit a wide range of molecular geometries and electronic structures, significantly influenced by their substitution patterns. For instance, studies using density functional theory (DFT) and time-dependent DFT have provided insights into the electronic, optical, and charge transport properties of dimethyl-substituted pyrazoles, highlighting the importance of intra-molecular charge transfer and molecular orbital contributions (Irfan et al., 2016).
Chemical Reactions and Properties
Pyrazole compounds can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, leading to a broad array of derivatives with diverse chemical properties. The reactivity can be significantly influenced by the presence of substituents, which can alter the electronic and steric landscape of the molecule. For example, reactions involving pyrazole derivatives and chloro carbonyl compounds can yield complex heterocyclic structures with unique chemical functionalities (Zahedifar et al., 2016).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting points, and crystalline structure, are crucial for their applications in material science and organic synthesis. These characteristics are determined by the molecular structure and the nature of substituents. Crystallographic studies can provide detailed insights into the arrangement of atoms within the molecule and its interactions with the surrounding environment, facilitating the understanding of its physical behavior (Jager & Otterbein, 1980).
Applications De Recherche Scientifique
Catalytic Activity in Synthesis
A novel application of pyrazole derivatives, closely related to 2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione, is their use in catalyzing the synthesis of complex compounds. For instance, pyrazole-derived ionic liquids have demonstrated high catalytic activity in producing 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones, showcasing their potential in facilitating chemical reactions (Vafaee et al., 2021).
Oxidizing Agent
Pyrazole compounds, similar to 2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione, are used as effective oxidizing agents. Their application in converting pyrazolines to pyrazoles under mild conditions with moderate to good yields at room temperature highlights their utility in organic synthesis (Zolfigol et al., 2006).
Structural Analysis and Coordination Chemistry
Pyrazole derivatives are involved in the structural analysis and coordination chemistry. For instance, they can react with various compounds to yield adducts, showcasing their role in the formation of complex molecular structures and coordination polymers (Cui, Cao, & Tang, 2005).
Antimicrobial and Anti-inflammatory Agents
Certain pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies are significant for understanding the potential therapeutic applications of these compounds (Kendre, Landge, & Bhusare, 2015).
Charge Transport and Nonlinear Optical Properties
Research into pyrazole compounds has extended into the examination of their charge transport and nonlinear optical properties. These studies are crucial for the development of materials with specific electronic and optical characteristics (Irfan et al., 2016).
Homogeneous Oxidation Catalysis
Pyrazole derivatives are utilized in catalyzing the homogeneous oxidation of alcohols. The development of eco-friendly and affordable catalytic systems using these compounds is noteworthy for green chemistry applications (Maurya & Haldar, 2020).
Propriétés
IUPAC Name |
2,6-dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c1-3-5(9)7(13)12-8(14)6(10)4(2)11(3)12/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPXZZNCTKCXSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2N1C(=C(C2=O)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400984 | |
| Record name | MS-1404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
CAS RN |
68654-19-3 | |
| Record name | MS-1404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,3,4,5,6-Hexachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1226754.png)

